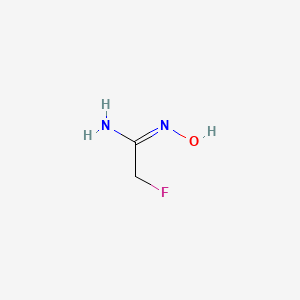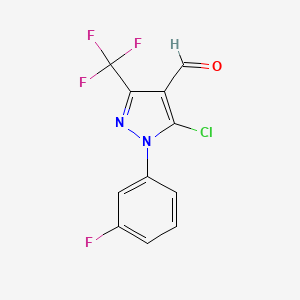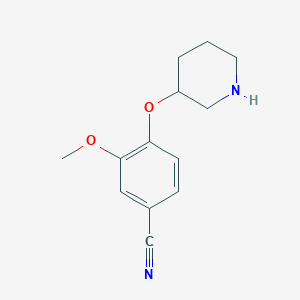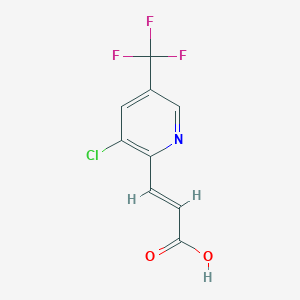
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol, also known as 3-Nitrophenyl Trifluorobutyl Ether (NPTBE), is an ether compound containing a trifluoromethyl group. It is a versatile chemical used in a variety of applications, including in the synthesis of pharmaceuticals, biopolymers, and other compounds. NPTBE is also used in the synthesis of polymers, surfactants, and other materials. It has been studied for its potential use in drug delivery, as well as its potential use in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
NPTBE has been studied for its potential applications in the fields of medicine, biotechnology, and materials science. In medicine, NPTBE has been studied for its potential use in drug delivery, as it has been found to be non-toxic and biocompatible. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. In biotechnology, NPTBE has been studied for its potential use as a polymerization initiator, and it has been found to be effective in the synthesis of polymers and surfactants. In materials science, NPTBE has been studied for its potential use as a surfactant and as a lubricant.
Wirkmechanismus
NPTBE has been found to act as a proton donor, meaning that it can donate protons to other molecules. This allows it to form hydrogen bonds with other molecules, which can lead to the formation of stable complexes. In addition, NPTBE can also act as an electron acceptor, meaning that it can accept electrons from other molecules. This allows it to participate in electron transfer reactions, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
NPTBE has been found to be non-toxic and biocompatible, making it suitable for use in medical applications. In addition, it has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using NPTBE in laboratory experiments is that it is non-toxic and biocompatible, making it safe to use in experiments. In addition, it is relatively easy to synthesize and purify, making it a convenient reagent. However, it is important to note that NPTBE is very reactive and can react with other molecules, so it is important to take precautions when using it in experiments.
Zukünftige Richtungen
The potential applications of NPTBE are still being studied, and there are many potential future directions for research. These include further studies on its potential use in drug delivery, its potential use in the treatment of cancer, its potential use as a polymerization initiator, and its potential use as a surfactant and lubricant. In addition, further studies could be conducted to investigate the potential of NPTBE to form hydrogen bonds and participate in electron transfer reactions. Finally, further studies could be conducted to investigate the potential of NPTBE to interact with other molecules and form stable complexes.
Synthesemethoden
NPTBE is synthesized by the reaction of 1,1,1-trifluoro-2-nitrobenzene with 2-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of around 100°C, and the reaction is complete after several hours. The product is then purified by distillation or chromatography.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-2-(3-nitrophenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-2-9(15,10(11,12)13)7-4-3-5-8(6-7)14(16)17/h3-6,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAROGWFJFQXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)




